

Application Notes and Protocols for the Preparation of 2-amino-5-nitrobenzothiazole

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Compound of Interest

Compound Name: 5-Nitrobenzothiazole

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This document provides detailed methods for the synthesis of 2-amino-**5-nitrobenzothiazole**, a key intermediate in the development of various pharmaceuticals and dyestuffs. The following sections present a summary of quantitative data from different synthetic approaches, detailed experimental protocols, and a visual representation of the primary reaction pathway.

Data Presentation: Synthesis of 2-amino-5-nitrobenzothiazole

The following table summarizes various methods for the preparation of 2-amino-**5-nitrobenzothiazole**, highlighting the starting materials, reaction conditions, and resulting yields and purity. This allows for a direct comparison of the different synthetic routes.

Starting Material	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)
2,4-Dinitrochlorobenzene	Thiourea	Sulpholane	110-120	12	80	69.5
2,4-Dinitrochlorobenzene	Thiourea	Pyridine	Reflux	3	78.5	66
2,4-Dinitrophenyl thiocyanate	Thiourea	Dimethylformamide	150	2	-	-
2,4-Dinitrothiophenol	Thiourea	Dimethylformamide	120	3	-	-
2,4,2',4'-Tetranitrodisulphide	Thiourea	Dimethylformamide	120	3	-	-

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of 2-amino-5-nitrobenzothiazole.

Protocol 1: Synthesis from 2,4-Dinitrochlorobenzene in Sulpholane

This protocol is based on the reaction of 2,4-dinitrochlorobenzene with thiourea in sulpholane.

Materials:

- 2,4-Dinitrochlorobenzene (10.13 g)

- Thiourea (15.2 g)
- Sulpholane (tetrahydrothiophene 1,1-dioxide) (50 ml)
- Water

Procedure:

- A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is prepared in a suitable reaction vessel.
- The mixture is stirred and heated to a temperature of 110° to 120° C for 12 hours.^[1]
- After the reaction is complete, the mixture is cooled to room temperature.
- The cooled reaction mixture is thoroughly stirred with 800 ml of water.
- The resulting solid is collected by suction filtration and washed with water.
- The solid product is dried to yield 11.2 g of a yellow powder.
- High-pressure liquid chromatography (HPLC) analysis indicates the product contains 69.5% of 2-amino-**5-nitrobenzothiazole**, which corresponds to a yield of 80% of theory.^[1]
- Recrystallisation from dimethylformamide can be performed to improve the purity, raising the melting point to 307° C (with decomposition).^[1]

Protocol 2: Synthesis from 2,4-Dinitrochlorobenzene in Pyridine

This protocol details the synthesis using pyridine as the solvent.

Materials:

- 2,4-Dinitrochlorobenzene (10.13 g)
- Thiourea (15.2 g)

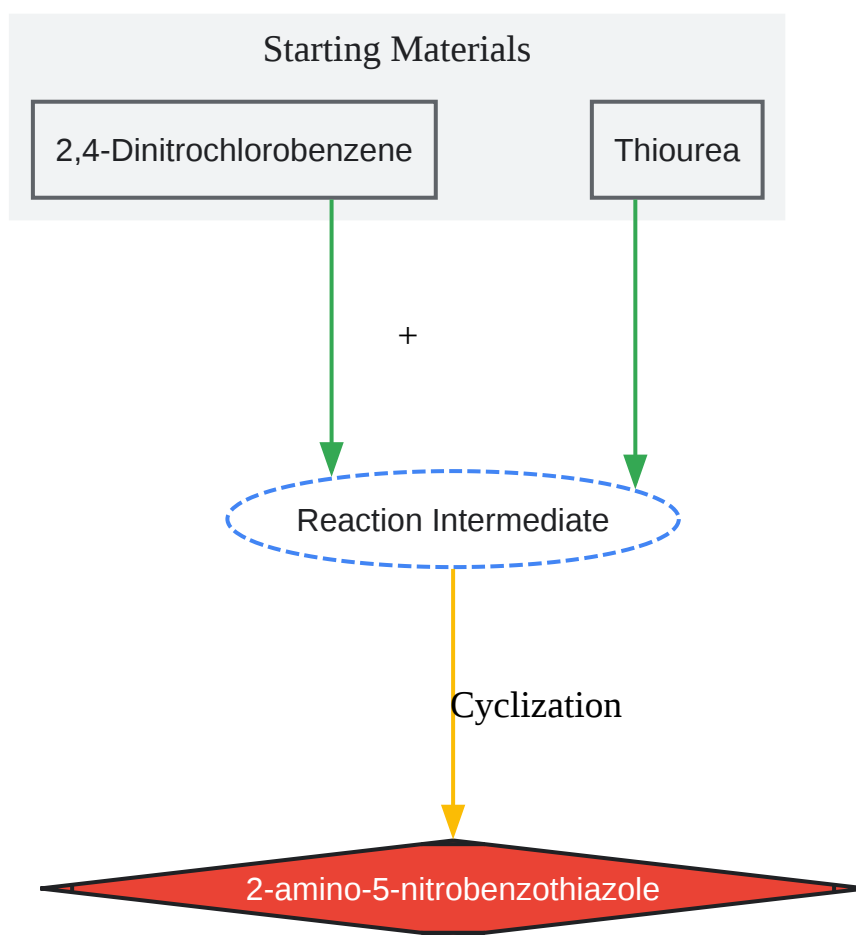
- Pyridine (50 ml)
- Water

Procedure:

- A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
- The solution is heated to boiling and maintained at reflux with stirring for 3 hours.^[1]
- After cooling to room temperature, the mixture is thoroughly stirred with 500 ml of water.
- The precipitated solid is collected by suction filtration, washed with water, and dried.
- This procedure yields 11.6 g of 2-amino-**5-nitrobenzothiazole** with a purity of 66% as determined by HPLC analysis, corresponding to a yield of 78.5% of theory.^[1]

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic route for the preparation of 2-amino-**5-nitrobenzothiazole** from 2,4-dinitrochlorobenzene and thiourea.



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Caption: Synthetic pathway for 2-amino-**5-nitrobenzothiazole**.

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References

- 1. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
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